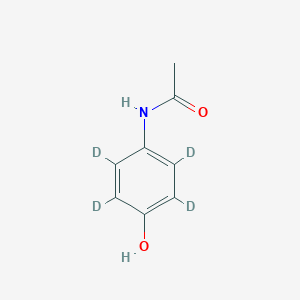

对乙酰氨基酚-d4

概述

描述

对乙酰氨基酚-d4,也称为扑热息痛-d4或4-乙酰氨基苯酚-d4,是对乙酰氨基酚的氘标记类似物。它被广泛用作质谱法中的内标,用于定量生物样品中对乙酰氨基酚的含量。 氘原子的掺入增强了稳定性,并允许在各种分析应用中进行精确的定量 .

科学研究应用

对乙酰氨基酚-d4被广泛用于科学研究,包括:

化学: 作为质谱法中的内标,用于定量对乙酰氨基酚及其代谢产物。

生物学: 在涉及对乙酰氨基酚代谢和药代动力学的研究中。

医学: 在临床毒理学中,用于监测患者的对乙酰氨基酚水平。

作用机制

对乙酰氨基酚-d4与其非氘化对应物一样,主要通过抑制环氧合酶-2(COX-2)酶发挥作用。这种抑制减少了前列腺素的合成,前列腺素是疼痛和炎症的介质。 此外,this compound在肝脏中代谢生成N-乙酰-对苯醌亚胺(NAPQI),该物质通过与谷胱甘肽结合进一步解毒 .

类似化合物:

对乙酰氨基酚(扑热息痛): 非氘化类似物,被广泛用作镇痛药和解热药。

4-乙酰氨基苯酚: 另一种具有类似药理特性的类似物。

N-乙酰-对苯醌亚胺(NAPQI): 对乙酰氨基酚代谢过程中形成的反应性代谢产物

独特性: this compound的独特性在于掺入了氘原子,这增强了其稳定性,并允许在分析应用中进行精确的定量。 这使其成为药代动力学研究和临床毒理学中不可或缺的工具 .

生化分析

Biochemical Properties

Acetaminophen-d4 shares the same biochemical properties as its non-deuterated counterpart, Acetaminophen . It is metabolized primarily in the liver by phase II conjugating enzymes into the nontoxic glucuronide and sulfate conjugates . These reactions are catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . A fraction of Acetaminophen-d4 is converted by CYP2E1 and other cytochrome P450 enzymes to a reactive intermediate that can bind to sulfhydryl groups .

Cellular Effects

The cellular effects of Acetaminophen-d4 are largely due to its metabolite, N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI can deplete liver glutathione (GSH) and modify cellular proteins, leading to oxidative stress and mitochondrial damage . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Acetaminophen-d4 involves its conversion to NAPQI by cytochrome P450 enzymes . NAPQI can bind to cellular proteins and deplete GSH, leading to oxidative stress and mitochondrial damage . This can result in changes in gene expression and impacts on various cellular processes .

Temporal Effects in Laboratory Settings

The effects of Acetaminophen-d4 over time in laboratory settings are largely dependent on the dosage and duration of exposure . Over time, the reactive metabolite NAPQI can cause oxidative stress and mitochondrial damage, which can lead to cell death .

Dosage Effects in Animal Models

The effects of Acetaminophen-d4 can vary with different dosages in animal models . At therapeutic doses, Acetaminophen-d4 is generally safe, but overdose can cause severe liver injury . The recommended dosage of Acetaminophen in dogs is 10–15 mg/kg, PO, every 8 hours .

Metabolic Pathways

Acetaminophen-d4 is primarily metabolized in the liver into nontoxic glucuronide and sulfate conjugates . This process involves the enzymes UDP-glucuronosyltransferases and sulfotransferases . A fraction of Acetaminophen-d4 is also converted into the reactive metabolite NAPQI by cytochrome P450 enzymes .

Transport and Distribution

The transport and distribution of Acetaminophen-d4 within cells and tissues are largely dependent on its metabolic conversion into various metabolites . These metabolites are then excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .

Subcellular Localization

Given that it is primarily metabolized in the liver, it is likely that it is localized within hepatocytes

准备方法

合成路线和反应条件: 对乙酰氨基酚-d4的合成涉及用乙酸酐酰化氘化的4-氨基苯酚。反应通常在氘化的二甲基亚砜(DMSO)或氘化的乙醇等溶剂中进行。 反应混合物被加热以促进酰胺键的形成,从而生成this compound .

工业生产方法: this compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘化试剂和受控反应条件,以确保最终产品的质量和产量始终如一。 粗产品通过重结晶或色谱技术纯化,得到高纯度的this compound .

化学反应分析

反应类型: 对乙酰氨基酚-d4会发生各种化学反应,包括:

氧化: this compound可以被氧化成N-乙酰-对苯醌亚胺(NAPQI),一种反应性中间体。

还原: 还原反应可以将NAPQI还原回this compound。

常见试剂和条件:

氧化: 酸性条件下的过氧化氢或高锰酸钾。

还原: 硼氢化钠或氢化铝锂。

取代: 卤化试剂,如亚硫酰氯或三溴化磷

主要产物:

氧化: N-乙酰-对苯醌亚胺(NAPQI)。

还原: this compound的再生。

相似化合物的比较

Acetaminophen (Paracetamol): The non-deuterated analog, widely used as an analgesic and antipyretic.

4-Acetamidophenol: Another analog with similar pharmacological properties.

N-acetyl-p-benzoquinone imine (NAPQI): A reactive metabolite formed during the metabolism of Acetaminophen

Uniqueness: Acetaminophen-d4 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This makes it an invaluable tool in pharmacokinetic studies and clinical toxicology .

属性

IUPAC Name |

N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480413 | |

| Record name | Paracetamol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64315-36-2 | |

| Record name | Paracetamol-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64315-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

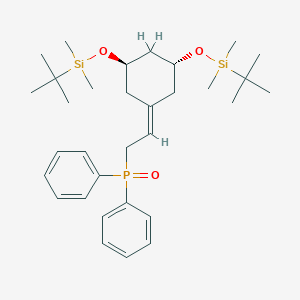

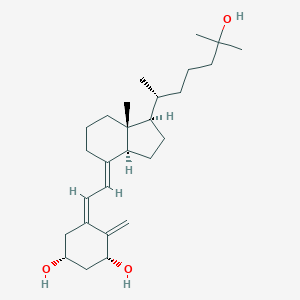

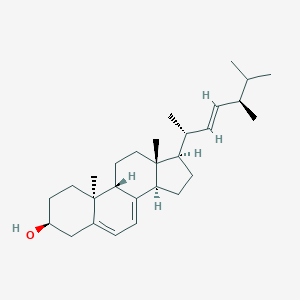

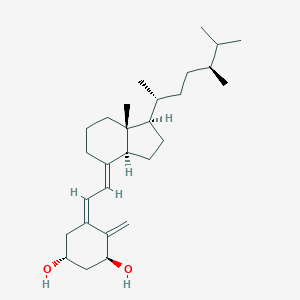

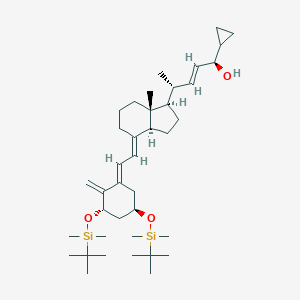

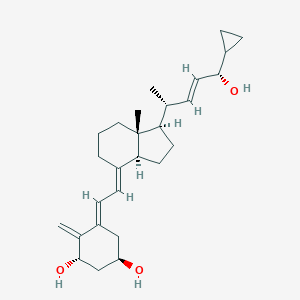

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

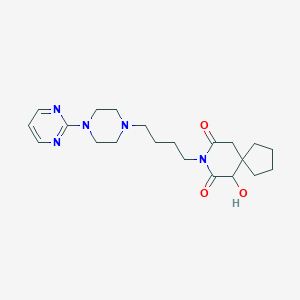

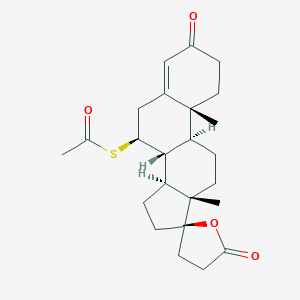

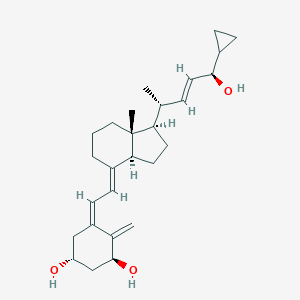

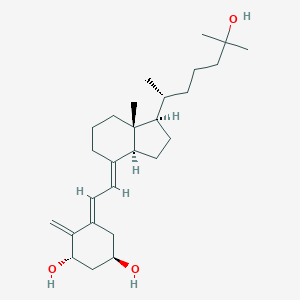

Feasible Synthetic Routes

Q1: Why is Paracetamol-d4 used in the research instead of regular Paracetamol?

A1: Paracetamol-d4, a deuterated form of Paracetamol, serves as an internal standard in the LC-MS/MS method for quantifying Paracetamol concentrations in human plasma []. Using a deuterated analog like Paracetamol-d4 offers several advantages:

Q2: How does the use of Paracetamol-d4 contribute to the reliability of the bioequivalence study mentioned in the research?

A2: Bioequivalence studies aim to demonstrate that two different formulations of a drug (e.g., a generic and a brand-name drug) release the active ingredient into the bloodstream at the same rate and extent. The research utilizes the developed LC-MS/MS method with Paracetamol-d4 to accurately quantify Paracetamol concentrations in human plasma samples from a bioequivalence study [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)